

Application Note: Scalable Manufacturing of 2-Cyclopropylpropan-1-ol

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Compound of Interest

Compound Name: 2-Cyclopropylpropan-1-ol

CAS No.: 6226-33-1

Cat. No.: B2423181

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Process Optimization, Impurity Control, and Safety Protocols for Drug Development

Part 1: Strategic Overview & Route Selection

The "Cyclopropyl" Advantage in Medicinal Chemistry

The cyclopropyl moiety is a privileged scaffold in modern drug discovery. It serves as a bioisostere for isopropyl or ethyl groups but offers distinct advantages:

- **Metabolic Stability:** The strained C-C bonds (60°) and increased s-character of the C-H bonds make the ring resistant to cytochrome P450 oxidation compared to alkyl chains.
- **Conformational Constraint:** The rigid ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation.

Retrosynthetic Analysis & Reagent Selection

While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LAH), this reagent is suboptimal for kilogram-scale manufacturing due to its pyrophoric nature and the formation of voluminous, gelatinous aluminum salts during workup.

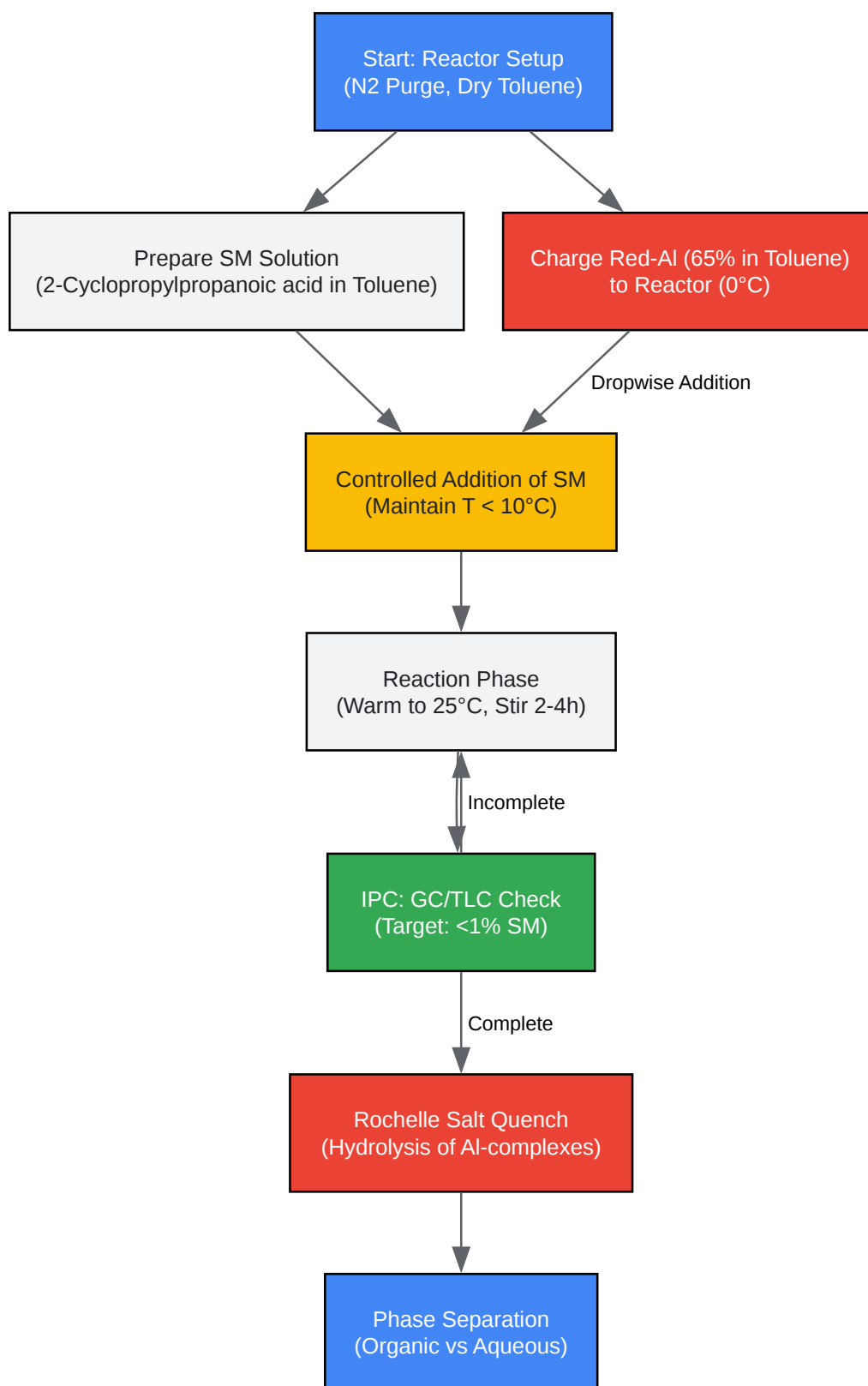
Selected Route: Reductive cleavage of 2-Cyclopropylpropanoic acid using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride).

Why Red-Al?

- Safety: Red-Al is non-pyrophoric and thermally stable up to 170°C, unlike LAH.
- Solubility: It is commercially available as a ~65-70% solution in toluene, eliminating the hazards of handling solid hydride powders.
- Thermodynamics: Red-Al exhibits comparable reducing power to LAH but with more controllable kinetics, essential for managing exotherms in large reactors.

Part 2: Detailed Experimental Protocol

Reaction Workflow Diagram (Graphviz)



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Caption: Figure 1. Process flow for the Red-Al reduction of 2-cyclopropylpropanoic acid. Critical control points (CCPs) include the temperature during addition and the specific quench protocol.

Materials & Stoichiometry

Component	Role	Equiv.	Density (g/mL)	Notes
2-Cyclopropylpropanoic acid	Substrate	1.0	~1.05	Limiting reagent.
Red-Al (65% in Toluene)	Reductant	1.5 - 2.0	1.03	Excess ensures complete conversion.
Toluene (Anhydrous)	Solvent	10 Vol	0.87	Azeotropic drying capability.
Rochelle Salt (Sat. Aq.)	Quench	N/A	N/A	Breaks Al-emulsions.[1]

Step-by-Step Procedure

Phase A: Reactor Setup & Inerting

- **Equipment:** Use a double-jacketed glass reactor (or Hastelloy for >10kg) equipped with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.
- **Inerting:** Purge the system with Nitrogen () for 15 minutes. Ensure the system is strictly anhydrous; moisture reacts violently with Red-Al.

Phase B: Reagent Charging & Addition

- **Red-Al Charge:** Charge the Red-Al solution (1.5 equiv) into the reactor.
- **Cooling:** Cool the reactor jacket to -5°C. Allow internal temperature to reach 0°C.

- Substrate Preparation: Dissolve 2-cyclopropylpropanoic acid in anhydrous Toluene (5 volumes).
- Controlled Addition: Add the substrate solution dropwise to the Red-Al.
 - Critical Control Point: The reaction is exothermic and evolves Hydrogen gas (). Control addition rate to keep internal temperature below 10°C.
 - Observation: Gas evolution will be vigorous initially. Ensure condenser coolant is active to prevent solvent loss.

Phase C: Reaction & Monitoring

- Warming: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 30 minutes.
- Stirring: Stir for 2–4 hours.
- In-Process Control (IPC): Sample 50 , quench in mini-vial with 1M HCl, extract with EtOAc. Analyze by GC-FID.
 - Specification: < 1.0% unreacted acid.

Phase D: The Rochelle Salt Quench (Crucial for Scale)

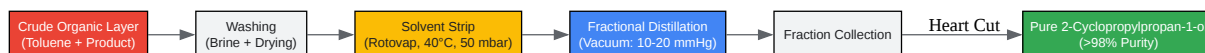
Standard acid/base quenches (Fieser method) often fail at scale with Red-Al, producing unfilterable sludges.

- Cooling: Cool the reaction mixture back to 0°C.
- Quench Solution: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt).
- Addition: Slowly add the Rochelle Salt solution (approx. 20 mL per gram of Red-Al used).
 - Note: This step is exothermic.
- Emulsion Breaking: Vigorously stir the biphasic mixture at room temperature for 1–2 hours.

- Mechanism:[2] Tartrate acts as a bidentate ligand, chelating aluminum to form water-soluble complexes, resulting in two clear layers.

Part 3: Purification & Analytical Specifications

Purification Logic Diagram (Graphviz)



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Caption: Figure 2.[3] Purification workflow. Vacuum distillation is preferred over chromatography for scales >100g to minimize solvent waste.

Distillation Protocol

- Solvent Removal: Strip the toluene using a rotary evaporator at 40°C / 50 mbar.
- Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus.
 - Pressure: 10–15 mmHg (High vacuum recommended to lower thermal stress).
 - Expected BP: ~60–65°C at 10 mmHg (Extrapolated from atmospheric BP of ~145°C).
- Fractions:
 - F1 (Fore-run): Residual solvent and light volatiles.
 - F2 (Main Cut): Pure **2-Cyclopropylpropan-1-ol**.
 - F3 (Heel): Heavy oligomers/impurities.

Analytical Specifications (Release Criteria)

Test	Method	Acceptance Criteria
Appearance	Visual	Clear, colorless liquid
Purity	GC-FID	98.0% (Area %)
Identity	¹ H-NMR (CDCl ₃)	Characteristic multiplets: Cyclopropyl (0.1-0.6 ppm), Methyl doublet (~1.0 ppm), CH ₂ -OH (~3.4 ppm)
Residual Solvent	HS-GC	Toluene < 890 ppm (ICH Q3C Limit)
Water Content	Karl Fischer	< 0.5% w/w

Part 4: Safety & Troubleshooting

Hazard Identification

- Hydrogen Gas (): Generated during the reaction and quench.^[2] Ensure adequate ventilation and grounding to prevent static discharge ignition.
- Cyclopropyl Ring Strain: While generally stable, avoid strong mineral acids (conc.) during cleaning or workup, as this may trigger ring-opening polymerization.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete extraction	Aluminum salts trapped product. Increase Rochelle salt stir time or add 10% NaOH.
Emulsion	Insufficient chelation	Add more saturated Rochelle salt solution and warm slightly (30°C).
Ring Opening	Acidic quench	Ensure quench pH is neutral/basic. Do not use strong acids.

References

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- Physical Data: PubChem Compound Summary for **2-Cyclopropylpropan-1-ol** (CID 16211654). [Link](#)

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